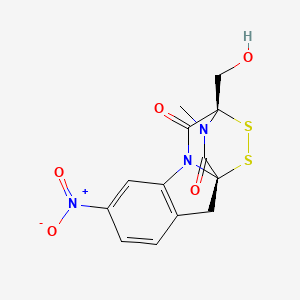

Glionitrin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

合成経路と反応条件: グリオニトリンAの全合成には、いくつかの重要なステップが含まれます. 注目すべき方法の1つは、トリケトピペラジンの非対称酸化スルフェニル化であり、これは感度の高い基質上でジチオジケトピペラジンの形成を可能にします . この方法は、キラルN-チオスクシンイミド試薬と非対称有機触媒の使用を含み、室温で約15分で行われます .

工業生産方法: グリオニトリンAの工業生産は、その複雑な構造のために困難です. この化合物は、通常、スフィンゴモナスKMK-001とアスペルギルス・フミガーツKMC-901の共培養を含む発酵によって生成されます . この方法は、これらの微生物の天然の生合成経路を活用して、グリオニトリンAを大量に生産します.

化学反応の分析

反応の種類: グリオニトリンAは、酸化、還元、置換反応など、さまざまな化学反応を受けます. この化合物のユニークな構造により、特定の条件下でこれらの反応に参加することができます.

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤は、グリオニトリンAを酸化するために使用できます.

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、グリオニトリンAを還元するために使用されます.

置換: 求核置換反応は、水酸化ナトリウムやシアン化カリウムなどの試薬を使用して実行できます.

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります. たとえば、グリオニトリンAの酸化は、さまざまな酸化誘導体の形成につながる可能性があり、一方、還元は化合物の還元形をもたらす可能性があります.

4. 科学研究への応用

グリオニトリンAは、幅広い科学研究の応用を持っています:

科学的研究の応用

Antimicrobial Activity

Glionitrin A exhibits potent antimicrobial properties, particularly against drug-resistant bacteria. It has shown significant effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microbes. The compound was isolated from a co-culture of Aspergillus fumigatus and Sphingomonas species derived from an acid mine drainage environment, highlighting its potential as a natural antibiotic source .

Case Study: Antimicrobial Efficacy

- Study Design : In vitro assays were conducted to evaluate the antimicrobial activity of this compound against various bacterial strains.

- Results : this compound demonstrated submicromolar cytotoxicity against multiple human cancer cell lines and effective inhibition of bacterial growth, particularly in resistant strains .

- : The findings suggest that this compound could be developed into a new class of antibiotics, addressing the urgent need for alternatives to existing treatments.

Antitumor Activity

This compound has also been investigated for its antitumor properties, particularly in prostate cancer models. In vivo studies using nude mice with xenografts of DU145 prostate cancer cells revealed that this compound significantly reduced tumor volume by up to 71.3% at higher dosages .

Case Study: Prostate Cancer Treatment

- Study Design : Mice bearing DU145 xenografts were treated with varying doses of this compound.

- Results : Significant tumor reduction was observed alongside markers of apoptosis and cell cycle disruption .

- : These results indicate that this compound has potential as a therapeutic agent for prostate cancer.

Synthetic Applications

The total synthesis of this compound has been achieved using an innovative asymmetric oxidative sulfenylation method. This breakthrough not only facilitates the production of this compound but also enhances understanding of its structure and properties .

Synthetic Methodology

- Synthesis Route : The synthesis involves constructing dithiodiketopiperazines on chiral scaffolds, allowing for the generation of complex natural products efficiently .

- Implications for Drug Development : The ability to synthesize this compound opens avenues for further modifications to enhance its pharmacological properties and develop derivatives with improved efficacy .

Future Research Directions

Given the promising applications of this compound in antimicrobial and antitumor therapies, future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activities.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.

- Derivative Development : Exploring chemical modifications to enhance potency and reduce potential side effects.

作用機序

グリオニトリンAは、いくつかの分子メカニズムを通じてその効果を発揮します:

DNA損傷: これは、ATM-ATR-Chk1/2経路を活性化することによりDNA損傷を誘発し、細胞周期停止とアポトーシスにつながります.

アポトーシス: グリオニトリンAは、カスパーゼ-8、-9、および-3を活性化し、ミトコンドリアから核へエンドヌクレアーゼGを放出し、アポトーシスを促進します.

細胞周期停止: この化合物は、ヒストンH2AXをリン酸化し、p53結合タンパク質1を活性化することにより、S期およびG2/M期停止を引き起こします.

6. 類似の化合物との比較

グリオニトリンAは、その特定の構造と生物活性のために、ジチオジケトピペラジンの中でユニークです. 類似の化合物には、次のものがあります:

グリオニトリンB: グリオニトリンAと密接に関連しており、がん細胞の移動を阻害します.

グリオトキシン: ジチオジケトピペラジンファミリーの別のメンバーであり、構造的に類似していますが、生物活性は異なります.

デオキシデヒドログリオトキシンとデヒドログリオトキシン: これらの化合物も、同じファミリーの一部であり、独自の生物学的特性を示しています.

類似化合物との比較

Glionitrin A is unique among dithiodiketopiperazines due to its specific structure and biological activities. Similar compounds include:

Glionitrin B: Closely related to this compound, it hampers the migration of cancer cells.

Deoxydehydrogliotoxin and Dehydrogliotoxin: These compounds are also part of the same family and exhibit distinct biological properties.

特性

分子式 |

C13H11N3O5S2 |

|---|---|

分子量 |

353.4 g/mol |

IUPAC名 |

(1S,11S)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione |

InChI |

InChI=1S/C13H11N3O5S2/c1-14-10(18)12-5-7-2-3-8(16(20)21)4-9(7)15(12)11(19)13(14,6-17)23-22-12/h2-4,17H,5-6H2,1H3/t12-,13-/m0/s1 |

InChIキー |

VRFJINVAZRAFHH-STQMWFEESA-N |

異性体SMILES |

CN1C(=O)[C@@]23CC4=C(N2C(=O)[C@@]1(SS3)CO)C=C(C=C4)[N+](=O)[O-] |

正規SMILES |

CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C=C(C=C4)[N+](=O)[O-] |

同義語 |

glionitrin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。